molecular formula C9H12BrNS B13291435 N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine

Cat. No.: B13291435
M. Wt: 246.17 g/mol
InChI Key: GUFJDOYWCGUCTB-UHFFFAOYSA-N
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Description

N-[1-(5-Bromothiophen-2-yl)ethyl]cyclopropanamine is a secondary amine featuring a cyclopropanamine group linked via an ethyl chain to a 5-bromo-substituted thiophene ring. For example, describes the synthesis of N-cyclopropyl-1-(thiophen-2-yl)methanimine (1g) via the reaction of cyclopropanamine with thiophene-2-carbaldehyde . Extending this approach, the target compound could plausibly be synthesized using 5-bromothiophene-2-carbaldehyde and a suitably functionalized ethylamine precursor.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C9H12BrNS/c1-6(11-7-2-3-7)8-4-5-9(10)12-8/h4-7,11H,2-3H2,1H3

InChI Key

GUFJDOYWCGUCTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This method yields the desired compound with good efficiency and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine is a chemical compound with a unique structure featuring a cyclopentanamine moiety and a bromothiophene substituent. Its molecular formula is C11H16BrNSC_{11}H_{16}BrNS and it has a molecular weight of approximately 240.14 g/mol. The presence of the bromothiophene group makes it potentially applicable in medicinal chemistry and materials science because it can influence electronic properties and biological interactions.

Potential Applications

  • Medicinal Chemistry : Compounds containing both thiophene and amine functionalities often exhibit significant biological activity. N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine may possess pharmacological properties, but further studies are required to elucidate the specific biological mechanisms and therapeutic potential of this compound.
  • Materials Science : The bromothiophene group can influence electronic properties.

Synthesis

The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine typically involves several steps that allow for the introduction of various substituents on both the thiophene and cyclopentanamine portions of the molecule.

Interaction Studies

Studies examining the interactions of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine with biological targets are crucial for understanding its pharmacodynamics. Potential interaction studies include:

  • Receptor Binding Assays : determines its affinity for specific receptors.
  • Enzyme Inhibition Studies : Investigates its ability to inhibit key enzymes.
  • Cell-Based Assays : Examines its effects on cellular function.

These studies will provide insight into how this compound might function within biological systems.

Structural Analogues

Several compounds share structural similarities with N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine:

Compound NameStructureKey Features
1-(5-Bromothiophen-2-yl)ethanamineC6H8BrNSContains a simpler ethyl chain instead of cyclopentane; potential for similar biological activity.
N-(5-Bromothiophen-2-yl)propanamideC9H10BrNOSFeatures an amide linkage; may exhibit different solubility and reactivity profiles.
2-(5-Bromothiophen-2-yl)ethanamineC9H10BrNSSimilar structure but with an ethylene bridge; could affect binding properties.

The uniqueness of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine lies in its combination of a cyclic structure with a thiophene substituent, potentially leading to distinct pharmacological effects compared to these similar compounds. Each analog provides opportunities for exploring variations in activity and application based on subtle structural changes.

Mechanism of Action

The mechanism of action of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell proliferation pathways .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differentiating attributes:

Compound Name Aromatic System Substituent Linker Amine Type Reference
N-[1-(5-Bromothiophen-2-yl)ethyl]cyclopropanamine Thiophene (5-Br) Bromine (position 5) Ethyl Cyclopropanamine -
N-Cyclopropyl-1-(thiophen-2-yl)methanimine (1g) Thiophene (unsubstituted) None Methyl Cyclopropanamine (imine)
1-(4-Bromophenyl)cyclopropanamine hydrochloride Phenyl (4-Br) Bromine (position 4) None Cyclopropanamine
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine Benzene (5-Cl, 2-isoPr) Chlorine, isopropyl Benzyl Cyclopropanamine

Observations :

  • Substituent Position : Bromine at position 5 on thiophene (target compound) vs. position 4 on phenyl () may alter steric and electronic profiles, affecting reactivity and solubility.
  • Linker : Ethyl chains (target) vs. benzyl () or methyl (1g) groups modulate flexibility and steric bulk.

Physicochemical Properties

Property Target Compound (Predicted) 1-(4-Bromophenyl)cyclopropanamine HCl N-Cyclopropyl-1-(thiophen-2-yl)methanimine (1g)
Molecular Formula C₉H₁₁BrNS C₉H₁₁BrClN C₈H₁₀NS
Molecular Weight (g/mol) ~254.16 256.55 167.24
Solubility Moderate in organic solvents High (HCl salt enhances aqueous solubility) Low (imine form)
Stability Air-sensitive (amine) Stable (salt form) Labile (imine hydrolysis)

Key Differences :

  • The hydrochloride salt in improves aqueous solubility compared to the free base form of the target compound.
  • Bromothiophene derivatives (target, 1g) may exhibit lower thermal stability due to the electron-withdrawing bromine atom.

Biological Activity

N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure, which includes a cyclopropanamine moiety and a bromothiophene substituent. This structure is significant as it influences the compound's interaction with biological targets.

Research has indicated that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation. This inhibition can lead to the re-expression of silenced genes, potentially impacting cancer therapies and other diseases .
  • Neurotransmitter Modulation : The cyclopropanamine structure is known to affect neurotransmitter systems, particularly dopaminergic pathways. Studies suggest that such compounds can modulate behaviors associated with novelty and reward .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme Inhibition Inhibition of LSD1 leading to gene re-expression
Neurotransmitter Effects Modulation of dopamine levels affecting behavior
Potential Anticancer Activity Induction of apoptosis in cancer cell lines

Case Studies

  • LSD1 Inhibition : A study demonstrated that derivatives of cyclopropanamines, including those similar to this compound, effectively inhibited LSD1 in vitro. This inhibition resulted in significant changes in gene expression profiles in cancer cells, suggesting a potential therapeutic application in oncology .
  • Behavioral Studies : Research on the effects of related compounds on animal models showed alterations in exploratory behavior linked to dopaminergic activity. These findings suggest that this compound may influence mood and behavioral responses through its action on neurotransmitter systems .

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